N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide
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Overview
Description
N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an ethyl group, a 4-methylphenyl group, and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 4-methylacetophenone with ethylamine and 1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-Ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide can be compared with other similar compounds, such as:
- N-Methyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide
- N-Ethyl-2-(4-chlorophenyl)-N-(1-phenylethyl)acetamide
- N-Ethyl-2-(4-methylphenyl)-N-(1-cyclohexylethyl)acetamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
88066-59-5 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-ethyl-2-(4-methylphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H23NO/c1-4-20(16(3)18-8-6-5-7-9-18)19(21)14-17-12-10-15(2)11-13-17/h5-13,16H,4,14H2,1-3H3 |
InChI Key |
JAOHAHUQGFXSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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